molecular formula C16H12ClFO3 B1327993 4-Chloro-4'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone CAS No. 898760-37-7

4-Chloro-4'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone

Cat. No.: B1327993
CAS No.: 898760-37-7
M. Wt: 306.71 g/mol
InChI Key: WDZCEYVBCZPERK-UHFFFAOYSA-N
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Description

4-Chloro-4’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone is a synthetic organic compound with a molecular formula of C16H12ClFO3 It is characterized by the presence of a chloro group, a fluorine atom, and a dioxolane ring attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-4’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction typically uses an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Chloro and Fluoro Groups: The chloro and fluoro substituents are introduced through halogenation reactions. Chlorination can be achieved using chlorine gas or a chlorinating agent like thionyl chloride, while fluorination can be carried out using fluorine gas or a fluorinating agent such as hydrogen fluoride.

    Formation of the Dioxolane Ring: The dioxolane ring is formed through a cyclization reaction involving a diol and an aldehyde or ketone. This step often requires an acid catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 4-Chloro-4’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the dioxolane ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the benzophenone core. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

4-Chloro-4’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Chloro-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone
  • 4-Chloro-4’-(1,3-dioxolan-2-YL)-benzophenone

Comparison: 4-Chloro-4’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone is unique due to the specific positioning of the chloro and fluoro groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for distinct applications in research and industry.

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO3/c17-13-6-5-12(9-14(13)18)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZCEYVBCZPERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645121
Record name (4-Chloro-3-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-37-7
Record name (4-Chloro-3-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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